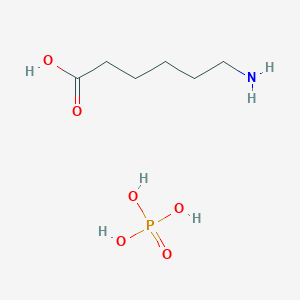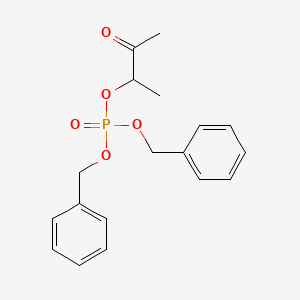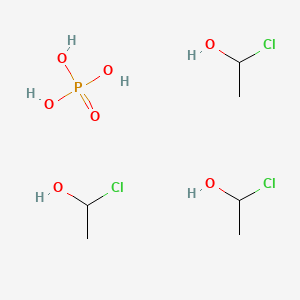
1-Chloroethanol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethanol;phosphoric acid is a compound formed by the combination of 1-chloroethanol and phosphoric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloroethanol can be synthesized through the chlorination of ethanol. This process involves the reaction of ethanol with chlorine gas under controlled conditions to produce 1-chloroethanol. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Phosphoric acid is commonly produced through the reaction of phosphate rock with sulfuric acid.
Industrial Production Methods
In industrial settings, 1-chloroethanol is produced by the chlorination of ethanol in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Phosphoric acid is produced on an industrial scale using the wet process, which involves the reaction of phosphate rock with sulfuric acid in large reactors .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloroethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: 1-Chloroethanol can be oxidized to produce chloroacetaldehyde and chloroacetic acid.
Reduction: The compound can be reduced to produce ethanol and phosphorous acid.
Substitution: 1-Chloroethanol can undergo substitution reactions with nucleophiles to produce various substituted ethanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethanol, phosphorous acid.
Substitution: Substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
1-Chloroethanol;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Chloroethanol;phosphoric acid involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Chloroethanol;phosphoric acid can be compared with other similar compounds such as:
Ethanol: Similar in structure but lacks the chlorine atom.
Chloroacetic acid: Contains a chlorine atom but differs in the functional groups present.
Phosphorous acid: Similar in terms of containing phosphorus but differs in its oxidation state and chemical properties.
Propiedades
Número CAS |
137361-32-1 |
|---|---|
Fórmula molecular |
C6H18Cl3O7P |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-chloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5ClO.H3O4P/c3*1-2(3)4;1-5(2,3)4/h3*2,4H,1H3;(H3,1,2,3,4) |
Clave InChI |
TUDKOZLLROHSSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)Cl.CC(O)Cl.CC(O)Cl.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


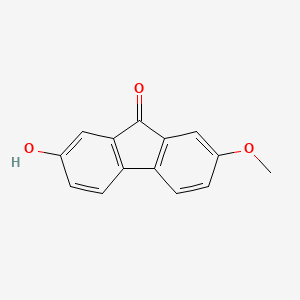
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
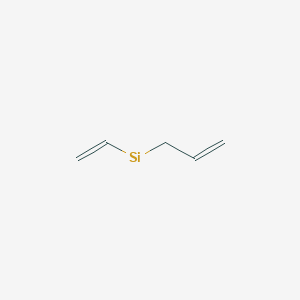
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
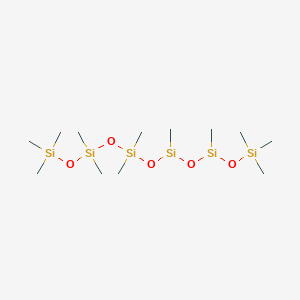
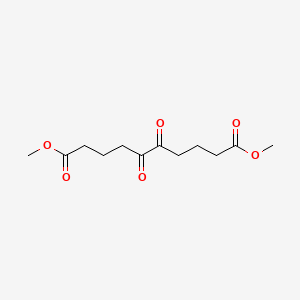
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
